CYP17A1 Lyase/Hydroxylase Selectivity: VT-464 Racemate vs. Abiraterone
VT-464 racemate demonstrates approximately 10-fold selectivity for CYP17A1 lyase over hydroxylase (IC50 ratio), whereas abiraterone exhibits the opposite selectivity profile, inhibiting hydroxylase 6-fold more potently than lyase [1]. Kinetic analysis reveals VT-464 acts as a reversible uncompetitive inhibitor of lyase (Ki = 84 nM) and a competitive inhibitor of hydroxylase (Ki = 620 nM), yielding a selectivity ratio of 7.4 at low substrate concentrations that increases with substrate concentration [2]. Overall, VT-464's lyase/hydroxylase selectivity is approximately 60-fold greater than that of abiraterone [3]. This differential selectivity translates to distinct downstream effects on steroid profiles in vivo.
| Evidence Dimension | CYP17A1 lyase/hydroxylase selectivity ratio |
|---|---|
| Target Compound Data | VT-464 racemate: ~10-fold lyase-selective (IC50 lyase = 69 nM; hydroxylase inhibition less potent); Ki lyase = 84 nM, Ki hydroxylase = 620 nM |
| Comparator Or Baseline | Abiraterone: ~6-fold hydroxylase-selective |
| Quantified Difference | VT-464 lyase selectivity is approximately 60-fold greater than abiraterone; VT-464 is lyase-selective while abiraterone is hydroxylase-selective |
| Conditions | Recombinant human CYP17A1 enzyme assays using pregnenolone (hydroxylase substrate) and 17α-hydroxypregnenolone (lyase substrate); product quantification via LC/MS/MS |
Why This Matters
Lyase selectivity enables androgen suppression without disrupting cortisol biosynthesis, eliminating the clinical requirement for prednisone coadministration mandated with abiraterone.
- [1] Maity SN, Titus MA, Gyftaki R, Wu G, Lu JF, Ramachandran S, Li-Ning-Tapia EM, Logothetis CJ, Araujo JC, Efstathiou E. Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer. Sci Rep. 2016 Oct 17;6:35354. View Source
- [2] Moore WR, Maity SN, Eisner JR, Garvey EP, Hoekstra WJ, Titus MA, Logothetis C, Araujo JC, Efstathiou E, Schotzinger RJ. The enzymology of the selective CYP17 lyase inhibitor, VT-464, and its effects in castration-resistant prostate cancer (CRPC) models. J Clin Oncol. 2014;32(4_suppl):158. View Source
- [3] Eisner JR, et al. VT-464: A novel, selective inhibitor of P450c17(CYP17)-17,20 lyase for castration-refractory prostate cancer (CRPC). J Clin Oncol. 2012;30(15_suppl):e15049. View Source
